Inosine triphosphate

Vue d'ensemble

Description

Cette affection entraîne un risque accru de saignement et est fréquemment rencontrée en pratique clinique . La principale pathogenèse implique la perte de la tolérance immunitaire aux auto-antigènes plaquettaires, entraînant une augmentation de la destruction des plaquettes et une diminution de la production des plaquettes .

Méthodes De Préparation

La préparation de la purpura thrombopénique immunologique n'est pas applicable au sens traditionnel de la synthèse chimique, car il s'agit d'une affection médicale plutôt que d'un composé chimique. La prise en charge et le traitement de la purpura thrombopénique immunologique impliquent diverses approches thérapeutiques. Il s'agit notamment des corticostéroïdes, des immunoglobulines intraveineuses, de l'immunoglobuline anti-D, du rituximab, de la splénectomie et des agonistes du récepteur de la thrombopoïétine .

Analyse Des Réactions Chimiques

La purpura thrombopénique immunologique ne subit pas de réactions chimiques car il ne s'agit pas d'un composé chimique. Il s'agit plutôt d'un trouble qui affecte le système immunitaire et la production de plaquettes. Le traitement implique des médicaments immunosuppresseurs et d'autres agents thérapeutiques qui modulent la réponse immunitaire .

Applications de la recherche scientifique

La purpura thrombopénique immunologique a des implications importantes dans la recherche scientifique, en particulier dans les domaines de l'hématologie, de l'immunologie et de la pharmacologie. La recherche sur la purpura thrombopénique immunologique se concentre sur la compréhension des mécanismes sous-jacents du trouble, le développement de nouvelles stratégies thérapeutiques et l'amélioration des résultats pour les patients. Des études ont exploré le rôle des auto-anticorps, de la destruction des plaquettes médiée par les lymphocytes T et de l'altération de la fonction des mégacaryocytes dans la pathogenèse de la purpura thrombopénique immunologique . De plus, la recherche a étudié l'efficacité de diverses modalités de traitement, y compris les corticostéroïdes, les immunoglobulines intraveineuses, le rituximab et les agonistes du récepteur de la thrombopoïétine .

Mécanisme d'action

Le mécanisme d'action de la purpura thrombopénique immunologique implique la destruction immunitaire des plaquettes et l'altération de la production des plaquettes. Les auto-anticorps ciblent les antigènes de surface des plaquettes, ce qui entraîne leur destruction par le système réticulo-endothélial. Les lymphocytes T jouent également un rôle dans la destruction des plaquettes en reconnaissant et en attaquant les antigènes plaquettaires. De plus, l'altération de la fonction des mégacaryocytes entraîne une diminution de la production des plaquettes . Les agents thérapeutiques tels que les corticostéroïdes et le rituximab agissent en supprimant la réponse immunitaire et en réduisant la production d'auto-anticorps .

Applications De Recherche Scientifique

Immune thrombocytopenia has significant implications in scientific research, particularly in the fields of hematology, immunology, and pharmacology. Research on immune thrombocytopenia focuses on understanding the underlying mechanisms of the disorder, developing new therapeutic strategies, and improving patient outcomes. Studies have explored the role of autoantibodies, T cell-mediated platelet destruction, and impaired megakaryocyte function in the pathogenesis of immune thrombocytopenia . Additionally, research has investigated the efficacy of various treatment modalities, including corticosteroids, intravenous immunoglobulins, rituximab, and thrombopoietin receptor agonists .

Mécanisme D'action

The mechanism of action in immune thrombocytopenia involves the immune-mediated destruction of platelets and impairment of platelet production. Autoantibodies target platelet surface antigens, leading to their destruction by the reticuloendothelial system. T cells also play a role in platelet destruction by recognizing and attacking platelet antigens. Additionally, impaired megakaryocyte function results in decreased platelet production . Therapeutic agents such as corticosteroids and rituximab work by suppressing the immune response and reducing autoantibody production .

Comparaison Avec Des Composés Similaires

La purpura thrombopénique immunologique est unique en son genre par sa pathogenèse et ses manifestations cliniques. Des troubles auto-immuns similaires qui affectent le nombre de plaquettes comprennent le purpura thrombotique thrombocytopénique et la thrombopénie induite par l'héparine. Le purpura thrombotique thrombocytopénique est caractérisé par la formation de petits caillots sanguins dans tout l'organisme, entraînant une faible numération plaquettaire et des dommages aux organes. La thrombopénie induite par l'héparine survient lorsque le système immunitaire forme des anticorps contre l'héparine, un médicament anticoagulant, entraînant une faible numération plaquettaire et un risque accru de thrombose .

Activité Biologique

Inosine triphosphate (ITP) is a purine nucleotide that plays critical roles in cellular metabolism and signaling pathways. Its biological activity is largely mediated through its conversion to other nucleotides and its interactions with various enzymes and cellular processes. This article presents an overview of the biological activity of ITP, highlighting its enzymatic interactions, physiological roles, and clinical implications.

1. Enzymatic Functions of ITP

ITP is primarily involved in nucleotide metabolism, serving as a substrate for various enzymes. The most notable enzyme associated with ITP is This compound pyrophosphatase (ITPase) , which hydrolyzes ITP to inosine monophosphate (IMP) and pyrophosphate (PPi). This reaction is crucial for preventing the accumulation of non-canonical nucleotides in cells, which can lead to genomic instability.

Table 1: Enzymatic Activity of ITPase

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| ITPase | This compound | Inosine Monophosphate | Hydrolysis to prevent nucleotide accumulation |

| ITPase | Ribavirin Triphosphate | Dephosphorylated Product | Modulates antiviral activity in HCV infections |

2. Physiological Roles

ITP plays various roles in cellular functions:

- Nucleotide Pool Regulation : ITPase activity helps maintain the balance of nucleotide pools within the cell, preventing the incorporation of non-canonical nucleotides into RNA and DNA.

- Cellular Signaling : ITP can act as a signaling molecule, influencing pathways related to cell growth and differentiation.

- Antiviral Activity : Reduced ITPase activity has been linked to enhanced antiviral effects of ribavirin in hepatitis C virus (HCV) infections. Studies have shown that lower ITPase levels correlate with increased mutagenesis of HCV, suggesting a potential therapeutic angle for personalized medicine based on genetic variants of the ITPA gene .

3. Genetic Variants and Clinical Implications

The ITPA gene , which encodes for ITPase, exhibits polymorphisms that can significantly affect enzyme activity. For instance, certain genetic variants lead to reduced enzymatic function, which has been associated with both beneficial and adverse effects in clinical settings.

- Case Study: Ribavirin Therapy : Patients with specific ITPA polymorphisms showed a lower incidence of ribavirin-induced hemolytic anemia during HCV treatment. This suggests that genetic testing for ITPA variants could guide ribavirin dosing strategies .

- Case Study: Azathioprine Toxicity : Variants in the ITPA gene have also been implicated in the toxicity profiles of thiopurine drugs like azathioprine, where reduced ITPase activity may lead to increased drug accumulation and adverse effects .

4. Research Findings

Recent studies have explored the biochemical properties and clinical relevance of ITPase:

- A study demonstrated that recombinant human ITPase effectively dephosphorylates ribavirin triphosphate (RTP), indicating that RTP is a substrate for this enzyme. This finding underscores the importance of ITPase in modulating intracellular levels of antiviral compounds .

- Another research highlighted that individuals with certain ITPA polymorphisms maintained significantly lower levels of ITPase activity, correlating with altered responses to chemotherapy agents like methotrexate .

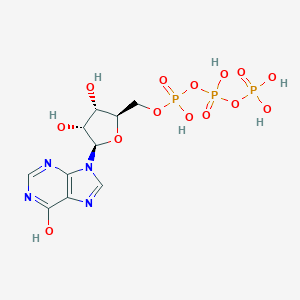

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJPQIATWHALX-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074499 | |

| Record name | Inosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Inosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

903.5 mg/mL | |

| Record name | Inosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

132-06-9 | |

| Record name | ITP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212A76R77X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Inosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.